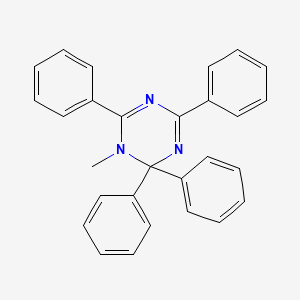![molecular formula C16H14ClNO B14503192 N-[3-(6-Chloro-5-methyl[1,1'-biphenyl]-2-yl)prop-2-en-1-ylidene]hydroxylamine CAS No. 63066-73-9](/img/structure/B14503192.png)
N-[3-(6-Chloro-5-methyl[1,1'-biphenyl]-2-yl)prop-2-en-1-ylidene]hydroxylamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[3-(6-Chloro-5-methyl[1,1’-biphenyl]-2-yl)prop-2-en-1-ylidene]hydroxylamine: is a complex organic compound characterized by its unique biphenyl structure with a chloro and methyl substitution
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(6-Chloro-5-methyl[1,1’-biphenyl]-2-yl)prop-2-en-1-ylidene]hydroxylamine typically involves a multi-step process. One common method includes the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and can be performed at room temperature with weak phosphate or carbonate bases .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
N-[3-(6-Chloro-5-methyl[1,1’-biphenyl]-2-yl)prop-2-en-1-ylidene]hydroxylamine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the hydroxylamine group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydroxide in aqueous solution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a corresponding nitroso compound, while reduction could produce an amine derivative.
Applications De Recherche Scientifique
N-[3-(6-Chloro-5-methyl[1,1’-biphenyl]-2-yl)prop-2-en-1-ylidene]hydroxylamine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of other complex molecules.
Mécanisme D'action
The mechanism of action of N-[3-(6-Chloro-5-methyl[1,1’-biphenyl]-2-yl)prop-2-en-1-ylidene]hydroxylamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and affecting various biochemical pathways. For instance, it may inhibit the activity of certain enzymes by forming a stable complex, thereby preventing substrate binding and subsequent catalytic activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-[3-(6-Chloro-5-methyl[1,1’-biphenyl]-2-yl)prop-2-en-1-ylidene]hydroxylamine
- 4’-[(2-Butyl-4-chloro-5-hydroxymethyl-1H-imidazol-1-yl)methyl]-1,1’-biphenyl-2-carbonitrile
- RuPhos Pd G2
Uniqueness
N-[3-(6-Chloro-5-methyl[1,1’-biphenyl]-2-yl)prop-2-en-1-ylidene]hydroxylamine is unique due to its specific biphenyl structure with chloro and methyl substitutions, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in research and industry.
Propriétés
Numéro CAS |
63066-73-9 |
|---|---|
Formule moléculaire |
C16H14ClNO |
Poids moléculaire |
271.74 g/mol |
Nom IUPAC |
N-[3-(3-chloro-4-methyl-2-phenylphenyl)prop-2-enylidene]hydroxylamine |
InChI |
InChI=1S/C16H14ClNO/c1-12-9-10-14(8-5-11-18-19)15(16(12)17)13-6-3-2-4-7-13/h2-11,19H,1H3 |
Clé InChI |
OFVNZERUKKNMRX-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=C(C=C1)C=CC=NO)C2=CC=CC=C2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[2-(Benzenesulfonyl)but-3-en-1-yl]benzene](/img/structure/B14503110.png)


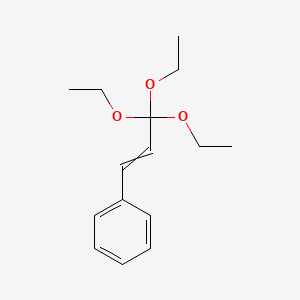
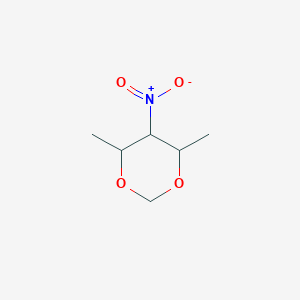



![Spiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3-one, 6'-[ethyl(4-methylphenyl)amino]-2'-(phenylamino)-](/img/structure/B14503149.png)
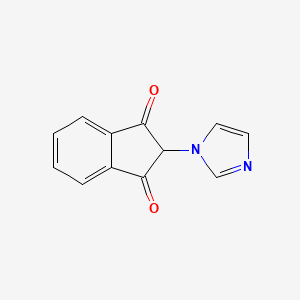
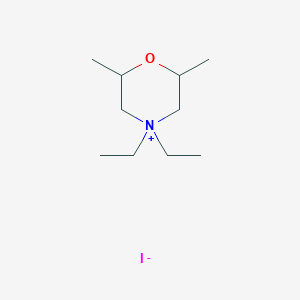

![Phenol, 2-[(dimethylamino)methyl]-6-(1,1-dimethylethyl)-](/img/structure/B14503191.png)
